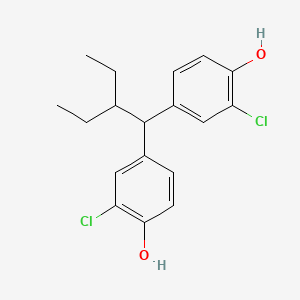
4,4'-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is an organic compound characterized by its unique structure, which includes two chlorophenol groups attached to a central ethylbutane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with an appropriate ethylbutane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2-chlorophenol reacts with 2-ethylbutane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Aminophenols or thiophenols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlorophenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenol groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with oxygen linkages instead of ethylbutane.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages and aldehyde groups.
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde: Features methoxyphenyl groups and ethene linkages.
Uniqueness
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is unique due to its specific combination of chlorophenol groups and an ethylbutane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
90861-23-7 |
|---|---|
Fórmula molecular |
C18H20Cl2O2 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-chloro-4-[1-(3-chloro-4-hydroxyphenyl)-2-ethylbutyl]phenol |
InChI |
InChI=1S/C18H20Cl2O2/c1-3-11(4-2)18(12-5-7-16(21)14(19)9-12)13-6-8-17(22)15(20)10-13/h5-11,18,21-22H,3-4H2,1-2H3 |
Clave InChI |
SOEIMWZLWIMMBM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)









![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
